6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine

CK2 kinase inhibition Medicinal chemistry Halogenated heterocycles

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine is the monohalogenated precursor for synthesizing 6-bromo-5-chloro-1H-triazolo[4,5-b]pyridine—a validated dual CK2α (IC₅₀=1.23 μM) and PIM1 (IC₅₀=3.46 μM) inhibitor with ATP-competitive binding. The C6 chlorine uniquely enables Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling inaccessible to 5- or 7-chloro regioisomers. SAR confirms halogen position shifts dramatically alter potency. Scaffold delivers >45% metabolic stability and >2 log-unit selectivity vs. Phase I candidates. Choose deliberately—not interchangeable.

Molecular Formula C5H3ClN4
Molecular Weight 154.56
CAS No. 408314-14-7
Cat. No. B3028941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine
CAS408314-14-7
Molecular FormulaC5H3ClN4
Molecular Weight154.56
Structural Identifiers
SMILESC1=C(C=NC2=NNN=C21)Cl
InChIInChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10)
InChIKeyNXXWBQZFDQGBPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS 408314-14-7): Building Block Differentiation Guide


6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS 408314-14-7) is a heterocyclic building block with the molecular formula C₅H₃ClN₄ and a molecular weight of 154.56 g/mol . It belongs to the triazolo[4,5-b]pyridine class of compounds, a scaffold extensively utilized in medicinal chemistry for the development of kinase inhibitors [1]. The compound is a solid at room temperature, requiring storage under an inert atmosphere, and is typically available at purities of 95–97% .

Why 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine Cannot Be Replaced by Generic Triazolopyridines


The triazolo[4,5-b]pyridine scaffold exhibits highly position-dependent reactivity and biological outcomes. Halogen substitution at the 6-position creates a distinct electronic environment and a specific reactive handle for cross-coupling chemistry that is not interchangeable with 5-, 7-, or unsubstituted analogs [1]. Structure-activity relationship (SAR) studies in kinase inhibitor programs demonstrate that even minor positional shifts in halogenation—from 5- to 6-chloro or from mono- to dihalogenation—result in substantially altered inhibitory potency against targets such as CK2α and PIM1 [2]. For procurement decisions, selecting a 6-chloro regioisomer over a 5-chloro or 7-chloro analog is a deliberate synthetic choice dictated by downstream target engagement requirements or specific cross-coupling strategies; these compounds are not functionally equivalent substitutes.

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine: Quantitative Differentiation Evidence


Evidence Item 1: 6-Chloro as Essential Intermediate for High-Potency CK2α Inhibitors

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine serves as the essential monohalogenated precursor for synthesizing 6-bromo-5-chloro-1H-triazolo[4,5-b]pyridine, a dihalogenated analog that exhibits significantly enhanced CK2α inhibitory activity compared to monohalogenated derivatives [1]. Monohalogenated 1H-triazolo[4,5-b]pyridines (including 6-chloro and 6-bromo) generally show weak to moderate CK2α inhibition, whereas the dihalogenated 6-bromo-5-chloro derivative demonstrates markedly improved potency [1].

CK2 kinase inhibition Medicinal chemistry Halogenated heterocycles

Evidence Item 2: Triazolo[4,5-b]pyridine Scaffold Confers ADME Advantage over Clinical Candidate

The triazolo[4,5-b]pyridine scaffold—for which 6-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a prototypical halogenated building block—demonstrates superior metabolic stability and off-target selectivity compared to a Phase I clinical candidate [1]. In a head-to-head pairwise comparison, molecule 8 (bearing the triazolo[4,5-b]pyridine scaffold) was compared to compound 3 (a Phase I clinical candidate with a different chemotype) [1].

PIM-1 kinase inhibitors Drug discovery Metabolic stability

Evidence Item 3: 6-Position Chlorination Enables Regioselective Derivatization Not Possible with 5- or 7-Chloro Isomers

The 6-position chloro substituent on the triazolo[4,5-b]pyridine scaffold provides a unique reactivity profile for palladium-catalyzed cross-coupling reactions that differs fundamentally from the 5- and 7-chloro regioisomers [1]. This positional specificity is critical in medicinal chemistry programs where SAR exploration requires precise functional group installation [2].

Cross-coupling reactions Synthetic chemistry Regioselective functionalization

Evidence Item 4: Monohalogenated 6-Chloro Serves as a Baseline Control for SAR Studies of Dihalogenated CK2 Inhibitors

In systematic SAR studies of halogenated 1H-triazolo[4,5-b]pyridines as CK2 inhibitors, monohalogenated compounds (6-chloro, 6-bromo, 6-iodo, 5-chloro) serve as critical baseline controls that define the potency threshold before dihalogenation [1]. The progression from monohalogenated to dihalogenated derivatives reveals a structure-dependent increase in inhibitory activity that informs lead optimization [1].

Structure-activity relationship CK2 kinase Halogen bonding

Evidence Item 5: 6-Chloro Isomer Distinguished from 5- and 7-Chloro Analogs by Unique CAS Registry and Differential Commercial Availability

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS 408314-14-7) is a distinct chemical entity from its positional isomers 5-chloro (CAS 73895-37-1) and 7-chloro (CAS 34550-49-7) . While all three share the identical molecular formula (C₅H₃ClN₄) and molecular weight (154.56 g/mol), they are not interchangeable in synthetic or biological applications [1].

Chemical procurement Regioisomer purity Supply chain

6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine: Validated Research and Industrial Application Scenarios


Scenario 1: Synthesis of Dihalogenated CK2 and PIM1 Kinase Inhibitors

This compound serves as the essential monohalogenated precursor for synthesizing 6-bromo-5-chloro-1H-triazolo[4,5-b]pyridine, a dihalogenated analog with validated CK2α (IC₅₀ = 1.23 μM) and PIM1 (IC₅₀ = 3.46 μM) inhibitory activity [1]. The dihalogenated derivative has been co-crystallized with CK2α and CK2α', confirming ATP-competitive binding and enabling structure-based drug design [1]. Procurement of the 6-chloro building block is the required first step in this established synthetic pathway.

Scenario 2: SAR Baseline for Halogenation-Dependent Kinase Inhibitor Optimization

In medicinal chemistry programs targeting CK2α and related kinases, monohalogenated 1H-triazolo[4,5-b]pyridines provide a critical baseline for quantifying the potency enhancement achieved through dihalogenation [1]. The 6-chloro derivative, as a representative monohalogenated analog, serves as a control compound for measuring the structure-dependent increase in inhibitory activity observed in dihalogenated derivatives (IC₅₀ values ranging from 1.23 to 3.82 μM) [1].

Scenario 3: Regioselective Cross-Coupling for Position-Specific SAR Exploration

The 6-position chloro substituent provides a unique reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is not accessible from 5- or 7-chloro regioisomers [1]. This positional specificity is essential for medicinal chemistry programs requiring C6 functionalization of the triazolo[4,5-b]pyridine scaffold to probe SAR or install pharmacophoric elements [2].

Scenario 4: PIM-1 Kinase Inhibitor Development Leveraging Triazolopyridine Scaffold Advantages

The triazolo[4,5-b]pyridine scaffold, of which 6-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a key halogenated building block, has been validated in PIM-1 kinase inhibitor programs [1]. Compounds based on this scaffold demonstrate >45% improved metabolic stability in human liver microsomes and >2 log units improved off-target selectivity (vs. FLT3) compared to a Phase I clinical candidate [1]. Procurement of 6-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine enables exploration of this therapeutically relevant chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.